![molecular formula C10H10N2O B12831001 1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12831001.png)
1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of this compound includes a benzimidazole ring substituted with a methyl group at the 4-position and an ethanone group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions: 1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are studied for their potential catalytic and material properties.
Biology: The compound is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. It acts by interacting with various biological targets, disrupting cellular processes.
Medicine: Research focuses on its potential as a therapeutic agent. Benzimidazole derivatives are known for their antiviral, anti-inflammatory, and antiparasitic activities.
Industry: The compound is used in the development of dyes, pigments, and polymers due to its stable aromatic structure.
作用機序
The mechanism of action of 1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, affecting cell division and leading to antiproliferative effects.
類似化合物との比較
1H-Benzimidazole: The parent compound without the methyl and ethanone substitutions.
2-Methyl-1H-benzimidazole: A similar compound with a methyl group at the 2-position.
1-(4-Chloro-1H-benzo[d]imidazol-1-yl)ethanone: A derivative with a chloro group instead of a methyl group.
Uniqueness: 1-(4-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the ethanone group at the 1-position enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(4-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-9-10(7)11-6-12(9)8(2)13/h3-6H,1-2H3 |
InChIキー |
BLUNUPODUJKDCK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C=N2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


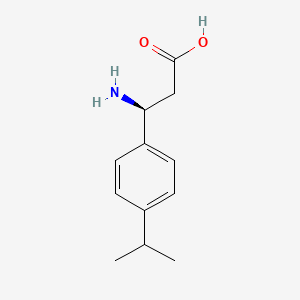
![8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12830930.png)
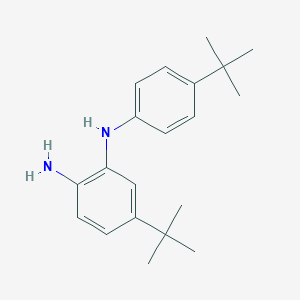
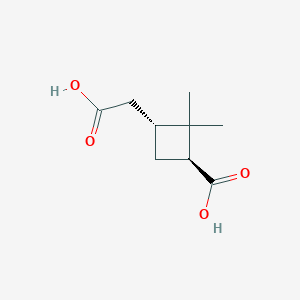

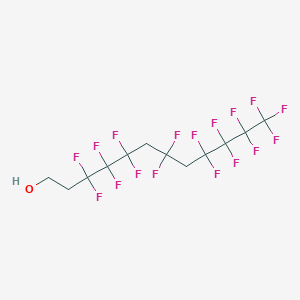
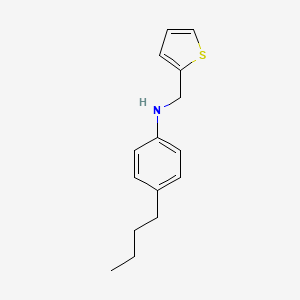

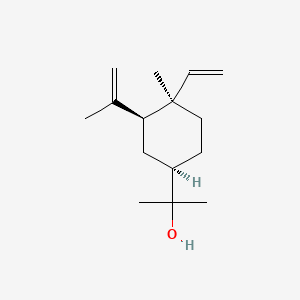
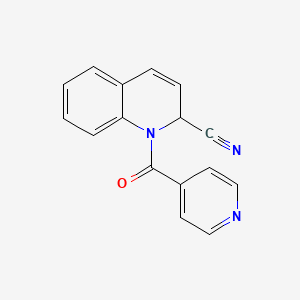
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12830998.png)



